molecular formula C23H25NO7S2 B2992625 3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 946297-44-5

3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2992625
CAS RN: 946297-44-5
M. Wt: 491.57
InChI Key: GDSCNAFCVSSITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H25NO7S2 and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Polymethoxylated-pyrazoline benzene sulfonamides, including compounds with structural similarities to the given chemical, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds have also been studied for their inhibitory effects on carbonic anhydrase isoenzymes. Trimethoxy derivatives displayed selective cytotoxicity, indicating potential applications in cancer research. The detailed study of these compounds revealed their ability to inhibit carbonic anhydrase I and II isoenzymes significantly, suggesting potential therapeutic applications (Kucukoglu et al., 2016).

Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives

Research on 1,4-naphthoquinones, using building blocks similar to the given compound, has led to the synthesis of new phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds demonstrated potent cytotoxic activity against various human cancer cell lines, showcasing their potential as anticancer agents. Notably, certain derivatives exhibited low toxicity in normal cells and induced apoptosis through upregulation of caspase proteins, suggesting a mechanism for their anticancer effects (Ravichandiran et al., 2019).

Antimicrobial Activity of Thiazole Derivatives

Thiazole and its derivatives, bearing structural resemblances to the target compound, have been synthesized and evaluated for their antimicrobial properties. These studies reveal that substitutions on the phenyl ring significantly influence antimicrobial activity, with electron-donating groups enhancing efficacy. Trimethoxy substituted derivatives, in particular, showed increased activity, highlighting the role of methoxy groups in antimicrobial potency (Chawla, 2016).

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7S2/c1-28-16-7-9-17(10-8-16)33(26,27)21(20-6-5-11-32-20)14-24-23(25)15-12-18(29-2)22(31-4)19(13-15)30-3/h5-13,21H,14H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCNAFCVSSITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.